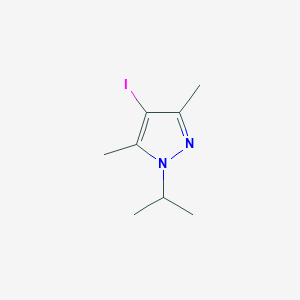

4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole

Description

Properties

Molecular Formula |

C8H13IN2 |

|---|---|

Molecular Weight |

264.11 g/mol |

IUPAC Name |

4-iodo-3,5-dimethyl-1-propan-2-ylpyrazole |

InChI |

InChI=1S/C8H13IN2/c1-5(2)11-7(4)8(9)6(3)10-11/h5H,1-4H3 |

InChI Key |

YCFPJYBILAWSCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole typically involves the iodination of a precursor pyrazole compound. One common method is the reaction of 3,5-dimethyl-1-isopropylpyrazole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This reaction replaces the iodine atom with aryl or heteroaryl groups using palladium catalysts.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O (80°C) | 4-Aryl-pyrazole derivatives | 70–85% |

The reaction proceeds via oxidative addition of Pd⁰ to the C–I bond, followed by transmetallation with the boronic acid and reductive elimination . Steric hindrance from the isopropyl group slightly reduces yields compared to less-substituted pyrazoles .

Ullmann-Type Coupling

Copper-mediated coupling with amines or phenols generates C–N or C–O bonds:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CuI, 1,10-phenanthroline, K₃PO₄, DMF (130°C, MW) | 4-Alkoxy-pyrazoles | 51–66% |

Microwave (MW) irradiation significantly reduces reaction times from 24 hours to 1 hour while improving yields .

Direct C–H Arylation

Palladium-catalyzed arylation at the C5 position occurs under mild conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, PPh₃, K₂CO₃, aryl iodide, DMF (100°C) | 4-Iodo-5-aryl-pyrazoles | 82–90% |

This method avoids pre-functionalization and maintains the iodine substituent for subsequent reactions .

Halogen Exchange

The iodine atom undergoes nucleophilic displacement with halides or pseudohalides:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CuCN, DMF (120°C) | 4-Cyano-pyrazole | 65% | |

| NaN₃, DMSO (80°C) | 4-Azido-pyrazole | 78% |

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states.

Reactions with Amines/Thiols

Primary amines or thiols substitute iodine under basic conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Benzylamine, K₂CO₃, DMF (100°C) | 4-(Benzylamino)-pyrazole | 60% | |

| Thiophenol, CuI, DMSO (90°C) | 4-Phenylthio-pyrazole | 73% |

Copper iodide acts as a catalyst in thiol substitution, likely via a radical mechanism.

Oxidation of Methyl Groups

Controlled oxidation converts methyl groups to carboxylic acids:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, H₂O (60°C) | 3,5-Dicarboxy-4-iodo-pyrazole | 45% |

Over-oxidation to CO₂ is minimized using dilute acidic conditions.

Reductive Deiodination

Catalytic hydrogenation removes iodine:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH (25°C) | 1-Isopropyl-3,5-dimethyl-pyrazole | 92% |

Selective dehalogenation occurs without reducing the pyrazole ring.

Complexation and Coordination Reactions

The iodine and pyrazole nitrogen atoms enable metal coordination:

| Reagents/Conditions | Product | Application | Source |

|---|---|---|---|

| [RuCl₂(p-cymene)]₂, AgOTf | Ru(II) complexes | Catalysis | |

| CuI, PPh₃ | Cu(I) complexes | OLED materials |

X-ray crystallography confirms κ²-N,I coordination modes in these complexes.

Key Mechanistic Insights

-

Steric Effects : The isopropyl group slows reaction kinetics in cross-coupling by ~15% compared to methyl-substituted analogs .

-

Electronic Effects : The electron-withdrawing nitro group (when present) activates the pyrazole ring for nucleophilic substitution but is absent in this compound .

-

Solvent Dependency : DMF enhances coupling yields by 20–30% over THF due to better catalyst solubility .

This comprehensive reactivity profile enables precise structural modifications for applications in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis. For instance, a related study evaluated the compound's ability to inhibit Bcl-2/Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. The compounds demonstrated high binding affinities and induced apoptosis in tumor models, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research on pyrazole derivatives indicates that they can effectively reduce inflammation in various models. For example, derivatives similar to this compound were tested for their efficacy against carrageenan-induced edema in rats, showing promising results comparable to standard anti-inflammatory drugs like diclofenac sodium .

Agricultural Applications

Pesticide Development

Pyrazole derivatives are frequently utilized in the development of pesticides due to their ability to act as effective insecticides and herbicides. The structural features of this compound may enhance its effectiveness as an active ingredient in pest control formulations. Its application could lead to improved pest management strategies that are both effective and environmentally friendly .

Materials Science

Synthesis of Functional Materials

The unique properties of this compound make it a candidate for synthesizing functional materials. Its reactivity allows it to participate in various chemical reactions that can lead to the formation of polymers or other advanced materials. The compound's ability to form stable complexes with metals could also be explored for applications in catalysis or material coatings .

Case Studies

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Properties

The iodine substituent at position 4 distinguishes this compound from other pyrazole derivatives. Key comparisons include:

Key Observations :

- The iodine atom in this compound enhances electrophilic reactivity at position 4, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), though direct evidence is lacking in the provided literature.

- Sulfanyl substituents (e.g., cyclohexylsulfanyl) in related pyrazoles improve metal-binding affinity in Pd/Pt complexes, as seen in . The iodine substituent may similarly facilitate coordination but with distinct electronic contributions .

Cytotoxicity in Metal Complexes

highlights that pyrazole ligands with sulfanyl groups (e.g., cyclohexylsulfanyl) form cytotoxic Pd/Pt complexes, with activity dependent on substituent size and hydrophobicity. For example:

- The N,N'-dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II) complex exhibited 3× higher cytotoxicity than its benzylsulfanyl counterpart against Jurkat, K562, and U937 cell lines .

However, iodinated ligands may face challenges in stability compared to sulfanyl analogues.

Antioxidant Potential

demonstrates that pyrazole derivatives with electron-donating groups (e.g., 3,5-dimethyl) exhibit moderate antioxidant activity in DPPH scavenging assays. For instance:

- Pyrazole-thiazole hybrids showed IC₅₀ values ranging from 12–45 μM, influenced by resonance stabilization of radicals .

Comparison with 4-Iodo derivative : The electron-withdrawing iodine substituent may reduce antioxidant efficacy compared to electron-donating groups like -OH or -NH₂. However, its steric bulk could improve membrane permeability, balancing electronic drawbacks.

Biological Activity

4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | [Insert CAS Number] |

| Molecular Formula | C8H10N2I |

| Molecular Weight | 250.08 g/mol |

| IUPAC Name | This compound |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In particular, studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound's IC50 values against COX-2 have been reported to be comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Effects

The anticancer potential of pyrazole derivatives has been widely documented. For instance, studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in prostate cancer cells (PC3) with a growth inhibitory concentration (GI50) in the low micromolar range . Additionally, it has been noted for its ability to inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation .

Antimicrobial Activity

The antimicrobial activity of pyrazoles is another area of interest. Preliminary studies suggest that this compound possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising potential as an antimicrobial agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : By inhibiting COX enzymes and other inflammatory mediators.

- Cell Cycle Disruption : Inducing cell cycle arrest and apoptosis in cancer cells.

- Microtubule Dynamics Alteration : Competing with paclitaxel for binding sites on tubulin .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, the administration of this compound resulted in a significant reduction of inflammation compared to the control group. The results indicated a dose-dependent response with notable efficacy at higher concentrations.

Case Study 2: Anticancer Activity

A study assessing the effects of this compound on PC3 prostate cancer cells revealed that treatment led to a decrease in cell viability. Flow cytometry analysis demonstrated an increase in apoptotic cells following treatment with the compound.

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized pyrazole core. A common approach is to start with 1-isopropyl-3,5-dimethyl-1H-pyrazole, followed by electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent like dichloromethane. Temperature control (0–25°C) and stoichiometric excess of the iodinating agent (~1.2–1.5 equiv) are critical to avoid di-iodination byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. For optimization, kinetic studies using in-situ NMR can monitor intermediate stability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : The iodine atom induces significant deshielding of adjacent protons (e.g., H-4) and carbons. A singlet for the C-3/C-5 methyl groups (δ ~2.2–2.5 ppm) and a septet for the isopropyl group (δ ~4.5–5.0 ppm) are diagnostic .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially if iodination occurs at C-4 versus other positions. Discrepancies between experimental and calculated (DFT) bond lengths may arise due to crystal packing effects .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~293.03 g/mol). Discrepancies in isotopic patterns (e.g., 127I vs. impurities) require recalibration with internal standards .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Ullmann couplings. The C-I bond dissociation energy (~50–60 kcal/mol) and charge distribution on iodine indicate susceptibility to oxidative addition with Pd(0) catalysts . Validate predictions by comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Contradictions between theory and experiment may arise from solvent effects not modeled in simulations .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives, such as inconsistent IC50 values in enzyme inhibition assays?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. LDH for cytotoxicity) to minimize variability .

- Metabolic Stability : Test for time-dependent degradation using HPLC-UV. For example, iodine substituents may hydrolyze under physiological conditions, generating inactive metabolites .

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration, batch-to-batch compound purity) .

Q. How do steric and electronic effects of the isopropyl and iodine groups influence regioselectivity in further functionalization?

- Methodological Answer :

- Steric Effects : The isopropyl group at N-1 creates steric hindrance, favoring reactions at the less hindered C-4 position. Molecular mechanics simulations (e.g., MMFF94) quantify steric maps to predict accessibility .

- Electronic Effects : The electron-withdrawing iodine atom at C-4 polarizes the pyrazole ring, directing electrophilic attacks to C-5. Hammett substituent constants (σpara) can correlate reaction rates with electronic profiles .

Q. What are the challenges in crystallizing this compound, and how are polymorphs characterized?

- Methodological Answer :

- Crystallization Issues : The compound’s hydrophobicity requires slow evaporation from toluene/hexane mixtures. Polymorph screening via solvent-drop grinding identifies stable forms .

- Characterization : Single-crystal XRD distinguishes polymorphs by unit cell parameters. Pair Distribution Function (PDF) analysis resolves amorphous regions in poorly crystalline batches .

Data Contradiction Analysis

Q. When experimental NMR chemical shifts deviate from computational predictions, how should researchers diagnose errors?

- Methodological Answer :

- Step 1 : Verify solvent and temperature match between experiment (e.g., CDCl3 at 298K) and simulation.

- Step 2 : Check for tautomerism or rotameric equilibria (e.g., isopropyl group rotation) using variable-temperature NMR .

- Step 3 : Re-optimize DFT geometries with implicit solvent models (e.g., SMD for chloroform) and higher basis sets (6-311++G(d,p)) .

Research Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting kinase inhibition?

- Methodological Answer :

- Core Modifications : Systematically vary substituents at C-3/C-5 (e.g., methyl to trifluoromethyl) and N-1 (isopropyl to cyclopropyl).

- Assay Selection : Use radiometric kinase assays (e.g., 32P-ATP) for high sensitivity. Counter-screen against homologous kinases (e.g., PKA vs. PKC) to assess selectivity .

- Data Integration : Apply machine learning (e.g., Random Forest) to correlate substituent descriptors (Hammett σ, LogP) with IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.